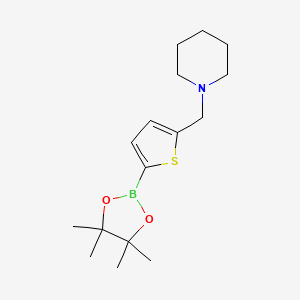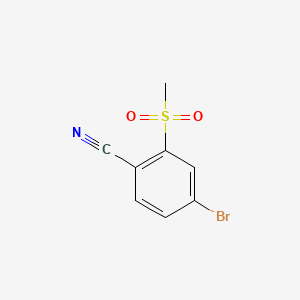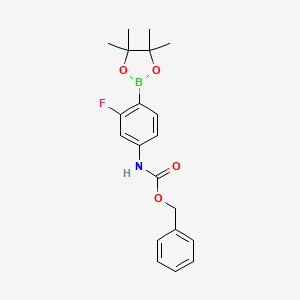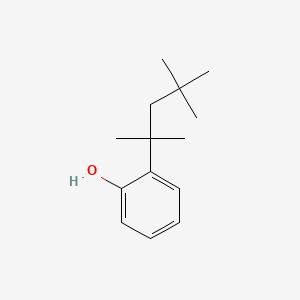
2-(1,1,3,3-Tetramethylbutyl)phenol
Übersicht
Beschreibung
Octylphenol represents a large number of isomeric compounds. The octyl group may be branched in a variety of ways or be a straight chain and may be located at either the 2-, 3- or 4-position of the benzene ring . Of these potential isomers, 4-tertoctylphenol is the most commercially important . It is used as an intermediate in the production of phenol/formaldehyde resins and in the manufacture of octylphenol ethoxylates .
Synthesis Analysis
Octylphenols are synthesized by alkylation of phenol with diisobutylenes in the presence of ion-exchange resin Amberlyst 36 Dry . Thermodynamic characteristics were calculated for the reactions that occur in a reaction system .Molecular Structure Analysis
The molecular formula of Octylphenol is C14H22O . The average mass is 206.324 Da and the monoisotopic mass is 206.167068 Da .Chemical Reactions Analysis
Octylphenol is a member of the class of phenols that is phenol which is substituted at the para- position by an octyl group . It has a role as a surfactant, a xenoestrogen, and a metabolite .Physical And Chemical Properties Analysis
Octylphenol is a white to pink crystalline solid . It is used as a raw material for synthetic chemicals, chemical intermediate to UV stabilizers, products for children (e.g., Toys, children’s cosmetics), food packaging, paper plates, cutlery, oil phenolic resins, surfactants, pesticides, and many others .Wissenschaftliche Forschungsanwendungen
Umweltverschmutzung und Biodegradation
Octylphenol ist als Umweltverschmutzer mit endokrinen Störungen bekannt. Es wurden Untersuchungen zur Degradation unter Verwendung von Laccase-vermittelten Systemen durchgeführt {svg_1}. Diese Studien sind entscheidend für die Entwicklung wirksamer Methoden zur Minderung der Schadstoffwirkungen von Octylphenol in der Umwelt.
Ökotoxikologische Studien
Studien haben Octylphenol verwendet, um seine Auswirkungen auf das Ökosystem zu verstehen, insbesondere seine Rolle bei endokrinen Störungen. Die ökotoxikologische Abschätzung des Octylphenol-Abbaus durch Pilze wie Umbelopsis isabellina wurde untersucht, um Veränderungen der Umwelttoxizität zu beurteilen {svg_2}.
Herstellung von Medizinprodukten
Octylphenolethoxylate, Derivate von Octylphenol, werden bei der Herstellung verschiedener Medizinprodukte verwendet, wie z. B. in-vitro-Diagnostika und Reagenzien. Sie sind auch an der Herstellung von pharmazeutischen Wirkstoffen (APIs) und Chromatographiekunststoffen für die biopharmazeutische Industrie beteiligt {svg_3} {svg_4}.
Tensid- und Industrieanwendungen
Octylphenol und seine Ethoxylate dienen als nichtionische Tenside. Sie werden in industriellen Prozessen als Detergenzien, Lösungsvermittler, Emulgatoren und Dispergiermittel verwendet. Ihre Anwendung erstreckt sich auf die Haushaltsreinigungs-, Textil-, Leder- und Chemiefaserindustrie {svg_5}.
Metabolomics und Forschung zur Leberfunktion
Im Metabolomics wurde Octylphenol verwendet, um Stoffwechselveränderungen in der Leber zu untersuchen. Forschungen an Mäusen haben gezeigt, wie niedrig dosiertes Octylphenol das Lebergewicht und den Organkoeffizienten beeinflussen kann, ohne andere Marker der Leberfunktion zu verändern {svg_6}.
Forschung zum endokrinen System
Octylphenol ist Gegenstand der Forschung, da es das endokrine System stören kann. Studien haben seine Auswirkungen auf das Fortpflanzungssystem und andere hormonregulierende Körperfunktionen untersucht. Diese Forschung ist entscheidend für das Verständnis der Auswirkungen der Octylphenolexposition auf die menschliche Gesundheit {svg_7}.
Wirkmechanismus
Target of Action
Phenol, 2-(1,1,3,3-tetramethylbutyl)-, also known as tert-Octylphenol or Octylphenol, is a nonionic surfactant . It primarily targets lipoprotein lipase, inhibiting its function . Lipoprotein lipase plays a crucial role in lipid metabolism, breaking down triglycerides in lipoproteins into free fatty acids.
Mode of Action
The compound interacts with its target, lipoprotein lipase, by inhibiting its activity . This inhibition prevents the breakdown of triglycerides into free fatty acids, leading to induced hyperlipidaemia . It also acts as a surfactant, reducing surface tension and aiding in the liquefaction and removal of mucus- and pus-containing bronchopulmonary secretions .
Biochemical Pathways
The primary biochemical pathway affected by Phenol, 2-(1,1,3,3-tetramethylbutyl)- is lipid metabolism. By inhibiting lipoprotein lipase, it disrupts the normal breakdown of triglycerides, leading to an increase in plasma triglyceride levels .
Result of Action
The inhibition of lipoprotein lipase by Phenol, 2-(1,1,3,3-tetramethylbutyl)- results in increased levels of triglycerides in the plasma, a condition known as hyperlipidaemia . This can have various effects at the molecular and cellular level, including potential impacts on cell membrane structure and function due to altered lipid profiles.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phenol, 2-(1,1,3,3-tetramethylbutyl)-. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances can impact its efficacy as a surfactant . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Phenol, 2-(1,1,3,3-tetramethylbutyl)-, has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to increase the levels of lipid peroxidation, cytochrome oxidase, and xanthine oxidase in hepatic mitochondrial fractions . This suggests that Phenol, 2-(1,1,3,3-tetramethylbutyl)-, may interact with these enzymes and potentially influence their activities.
Cellular Effects
Phenol, 2-(1,1,3,3-tetramethylbutyl)-, has been shown to have significant effects on various types of cells and cellular processes. For example, it has been reported to impair meiotic progression and developmental competence of bovine oocytes . Moreover, it has been found to affect the cardiovascular system, causing defects such as pericardial edema, irregular shape or incomplete looping of ventricle and atrium, and the absence of intersegmental vessel in the tail of the notochord .
Molecular Mechanism
The molecular mechanism of action of Phenol, 2-(1,1,3,3-tetramethylbutyl)-, is complex and involves multiple steps. It has been suggested that this compound affects the binding of native androgens to androgen receptors, their nuclear localization, their interaction with their coregulator, and their subsequent transactivation .
Temporal Effects in Laboratory Settings
The effects of Phenol, 2-(1,1,3,3-tetramethylbutyl)-, have been observed to change over time in laboratory settings. For instance, a study found that the body weights of mice remained unchanged during Phenol, 2-(1,1,3,3-tetramethylbutyl)-, treatment, but the weight of the liver and its organ coefficient decreased significantly .
Dosage Effects in Animal Models
The effects of Phenol, 2-(1,1,3,3-tetramethylbutyl)-, have been found to vary with different dosages in animal models. For example, a dose-related decrease in the percentage of oocytes that completed maturation after 24 hours and in oocyte fertilization competence was observed at doses of Phenol, 2-(1,1,3,3-tetramethylbutyl)-, as low as 0.01 μg/ml .
Metabolic Pathways
It is known that this compound is a degradation product of alkylphenol ethoxylates .
Transport and Distribution
Phenol, 2-(1,1,3,3-tetramethylbutyl)-, is a multimedia compound that has been detected in all environmental compartments such as indoor air and surface waters . This suggests that it can be transported and distributed within cells and tissues.
Eigenschaften
IUPAC Name |
2-(2,4,4-trimethylpentan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-8-6-7-9-12(11)15/h6-9,15H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXWOBXNYNULJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042271 | |
| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3884-95-5, 27193-28-8 | |
| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Octylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, (1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(1,1,3,3-tetramethylbutyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1,1,3,3-tetramethylbutyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-OCTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S262P7049B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




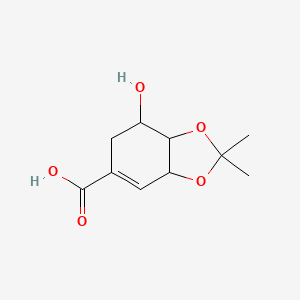
![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)
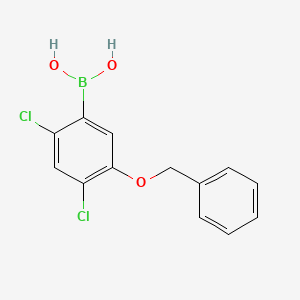
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)


